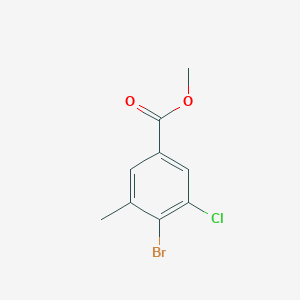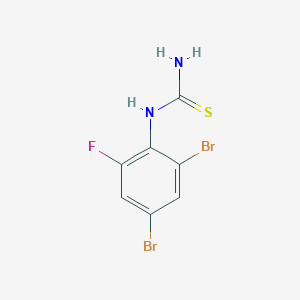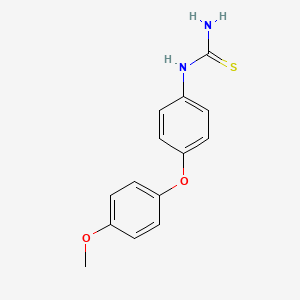
2-Chloro-6-(trimethylsilyl)phenyl triflate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trimethylsilyl)phenyl triflate typically involves the reaction of 2-chloro-6-(trimethylsilyl)phenol with triflic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up considerations. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
2-Chloro-6-(trimethylsilyl)phenyl triflate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions to form various substituted products.
Cycloaddition Reactions: It serves as a precursor for aryne intermediates, which can undergo [4+2] or [2+2+2] cycloaddition reactions.
Common Reagents and Conditions
Cesium Fluoride or Potassium Fluoride: These reagents are commonly used to generate the chlorobenzyne intermediate from this compound.
Dipolarophiles: Various dipolarophiles can trap the generated aryne intermediates to form complex products.
Major Products
The major products formed from these reactions depend on the trapping agents used. For example, trapping with dipolarophiles can yield polycyclic aromatic compounds .
科学研究应用
2-Chloro-6-(trimethylsilyl)phenyl triflate has several applications in scientific research:
Organic Synthesis: It is used as a precursor for generating chlorobenzyne intermediates, which are valuable in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of advanced materials through cycloaddition reactions.
Pharmaceuticals: It plays a role in the synthesis of pharmaceutical intermediates and active compounds.
作用机制
The mechanism of action of 2-Chloro-6-(trimethylsilyl)phenyl triflate involves the generation of chlorobenzyne intermediates under mild conditions using fluoride sources such as cesium fluoride or potassium fluoride . These intermediates can then participate in various cycloaddition and substitution reactions, leading to the formation of complex organic structures .
相似化合物的比较
Similar Compounds
- 2-Bromo-6-(trimethylsilyl)phenyl triflate
- 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Uniqueness
2-Chloro-6-(trimethylsilyl)phenyl triflate is unique due to its ability to generate chlorobenzyne intermediates efficiently under mild conditions. This property makes it a valuable reagent in organic synthesis, particularly in the formation of complex polycyclic structures .
属性
IUPAC Name |
(2-chloro-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWUIGWOSVHZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Cl)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449472-59-6 | |
| Record name | 1449472-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


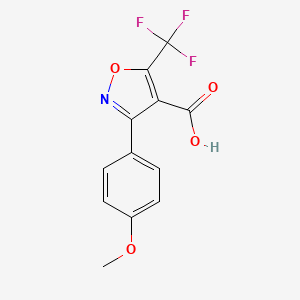
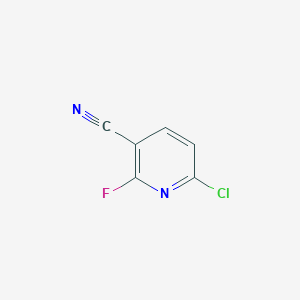
![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)
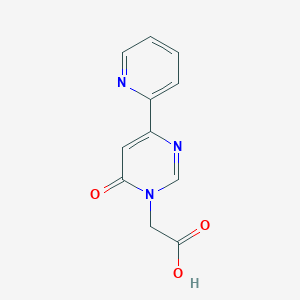
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)
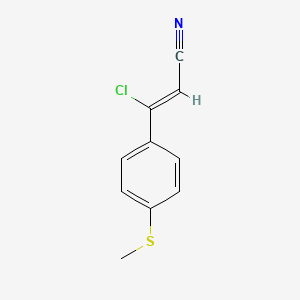
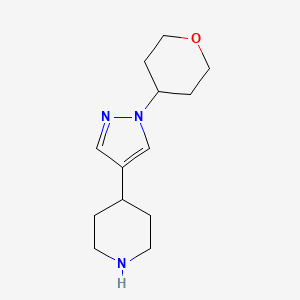
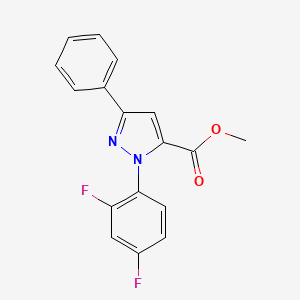
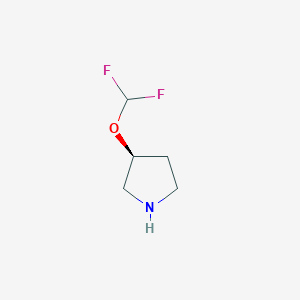
![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)
